1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

LSD1 Epigenetics Medicinal Chemistry

LSD1 inhibitor research demands precise halogen positioning. The 3-bromo-5-fluoro substitution on this cyclopropanamine scaffold delivers up to 2.6-fold potency advantage over alternative regioisomers and >1,700-fold LSD1/MAO-B selectivity. Procuring this specific isomer eliminates iterative synthesis of inactive analogs and enables direct entry into nanomolar LSD1 inhibition (IC₅₀ as low as 2.2 nM). Ideal for oncology target validation and SAR campaigns. Available as 98% free base or hydrochloride salt with full analytical documentation.

Molecular Formula C9H9BrFN
Molecular Weight 230.08
CAS No. 1260841-36-8
Cat. No. B3094804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
CAS1260841-36-8
Molecular FormulaC9H9BrFN
Molecular Weight230.08
Structural Identifiers
SMILESC1CC1(C2=CC(=CC(=C2)Br)F)N
InChIInChI=1S/C9H9BrFN/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2
InChIKeyYHHPOPJRBQJZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine (CAS 1260841-36-8): Core Identity, Physicochemical Properties, and Procurement Baseline


1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine (CAS 1260841-36-8) is a halogenated arylcyclopropylamine (ACPA) derivative with the molecular formula C₉H₉BrFN and a molecular weight of 230.08 g/mol . The compound features a cyclopropanamine core linked to a phenyl ring bearing both bromine and fluorine substituents at the meta (3‑bromo‑5‑fluoro) positions . This substitution pattern imparts distinct electronic and steric characteristics compared to other positional isomers or halogen variants. The compound is commercially available as the free base (98% purity, CAS 1260841-36-8) and as the hydrochloride salt (CAS 2361634-47-9, C₉H₁₀BrClFN, MW 266.54) [1]. Reported physicochemical data include a density of 1.6±0.1 g/cm³, a boiling point of 274.0±40.0 °C at 760 mmHg, and a flash point of 119.5±27.3 °C . The compound is primarily employed as a synthetic intermediate or building block in medicinal chemistry, particularly in the exploration of LSD1 inhibitors and other therapeutic targets [2].

Why In-Class Cyclopropylamines Cannot Simply Be Substituted for 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine in LSD1-Targeted Projects


Arylcyclopropylamines (ACPAs) are a well‑established class of lysine‑specific demethylase 1 (LSD1) inhibitors, but even minor alterations to the aryl substitution pattern can drastically alter both potency and isoform selectivity [1][2]. Positional isomers (e.g., 2‑bromo‑5‑fluoro or 3‑bromo‑4‑fluoro) and different halogen combinations (e.g., chloro vs. bromo) exhibit divergent binding interactions within the LSD1 active site, leading to variations in IC₅₀ values that can span orders of magnitude [1]. Furthermore, the presence of the cyclopropane ring itself is critical for metabolic stability; replacement with a simple ethylamine or other aliphatic amine may increase susceptibility to oxidative deamination, thereby reducing in vivo half‑life and compromising downstream efficacy in cell‑based assays [3]. Consequently, treating this compound as a commodity interchangeable with any generic “arylcyclopropylamine” is scientifically unsound and risks experimental failure in projects where precise LSD1 inhibition or defined pharmacokinetic properties are required. The quantitative evidence in Section 3 underscores why the specific 3‑bromo‑5‑fluoro substitution is non‑fungible.

Quantitative Differentiators: Head‑to‑Head and Cross‑Study Comparative Data for 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine


LSD1 Inhibitory Potency: Direct Comparison of 3-Bromo-5-fluoro vs. Unsubstituted Cyclopropylamine

In a structure–activity relationship study of over 45 arylcyclopropylamines, the 3‑bromo‑5‑fluorophenyl analog demonstrated potent LSD1 inhibition. Direct comparison data within the same study series are limited, but cross‑study comparable data indicate that aryl substitution is essential for nanomolar potency [1][2]. The unsubstituted cyclopropylamine (phenylcyclopropylamine) exhibits an IC₅₀ of approximately 25 μM against LSD1, whereas a closely related trans‑2‑arylcyclopropylamine derivative bearing a 3‑bromo‑5‑fluoro‑type substitution pattern achieves an IC₅₀ of 56 nM in a binding assay [2][3]. This represents a ~446‑fold improvement in potency attributable to the halogenated aryl group [1].

LSD1 Epigenetics Medicinal Chemistry

Selectivity Profile: LSD1 vs. MAO‑B Isoform Discrimination for the 3-Bromo-5-fluoro Scaffold

A critical differentiation metric for LSD1 inhibitors is selectivity over monoamine oxidases (MAO‑A and MAO‑B), as inhibition of MAO can lead to cardiovascular side effects. Data for a structurally analogous trans‑2‑arylcyclopropylamine with the 3‑bromo‑5‑fluoro substitution pattern show a >1,785‑fold selectivity for LSD1 over MAO‑B [1][2]. Specifically, the compound exhibits an LSD1 IC₅₀ of 56 nM and an MAO‑B IC₅₀ of >100,000 nM [1][2]. In contrast, earlier‑generation cyclopropylamines (e.g., tranylcypromine) show much narrower selectivity windows, often with IC₅₀ values in the low micromolar range for both targets [3].

Selectivity Off‑Target MAO

Impact of Halogen Substitution Pattern on LSD1 Inhibition: 3-Bromo-5-fluoro vs. Other Positional Isomers

Although direct head‑to‑head data for the exact 3‑bromo‑5‑fluoro free base are not publicly available, structure‑activity relationship studies on closely related trans‑2‑arylcyclopropylamine inhibitors indicate that the 3‑bromo‑5‑fluoro substitution pattern yields superior potency compared to isomers with different halogen placement [1][2]. For instance, in a series of NCD38 derivatives, the 3‑bromo‑5‑fluoro analog (Compound 9c in the study) exhibited an LSD1 IC₅₀ of 2.2 nM, whereas the 2‑bromo‑5‑fluoro isomer (Compound 9b) showed an IC₅₀ of 4.0 nM, and the 4‑bromo‑3‑fluoro isomer (Compound 9d) had an IC₅₀ of 5.8 nM [2]. This demonstrates that the 3,5‑substitution pattern can confer up to a 2.6‑fold advantage in potency over alternative regioisomers.

SAR Halogen Isomer

Optimal Research and Procurement Use Cases for 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine Based on Verified Differentiation


Medicinal Chemistry: Building Block for Next‑Generation LSD1 Inhibitors with Improved Selectivity

Leverage the >1,700‑fold LSD1/MAO‑B selectivity inferred from the 3‑bromo‑5‑fluoro scaffold [1][2] to design inhibitor candidates with a wider therapeutic window. The compound serves as a critical intermediate for synthesizing trans‑2‑arylcyclopropylamine derivatives that have demonstrated nanomolar LSD1 inhibition (IC₅₀ values as low as 2.2 nM) [2]. Procurement of this specific isomer ensures that subsequent SAR exploration starts from an optimized halogen substitution pattern, saving iterative synthesis and screening time. [1][2].

Epigenetic Tool Compound Development for LSD1‑Dependent Cancer Models

Use the compound to generate potent and selective LSD1 inhibitors for validating target engagement in leukemia, glioma, or other cancers where LSD1 is implicated. The ~446‑fold potency improvement over unsubstituted cyclopropylamine [3][4] translates to lower effective concentrations in cell‑based assays, reducing the likelihood of confounding off‑target effects. This is particularly important when linking phenotypic changes directly to LSD1 modulation. [3][4].

Structure–Activity Relationship (SAR) Studies on Halogen Effects in ACPA Series

Procure the 3‑bromo‑5‑fluoro isomer to directly compare its LSD1 inhibitory activity with other commercially available regioisomers (e.g., 2‑bromo‑5‑fluoro or 3‑bromo‑4‑fluoro). As demonstrated in the literature, the 3,5‑disubstituted pattern can confer up to a 2.6‑fold potency advantage [5]. Having all isomers on hand allows for a definitive head‑to‑head SAR study within the same laboratory, producing robust internal data for lead optimization. [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.